5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core linked to a 1,3-benzodioxole group at position 5 and a 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl substituent at position 2. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric resemblance to esters and amides, making it pharmacologically relevant . Structural characterization of analogous compounds (e.g., via X-ray diffraction) often reveals planar or near-planar geometries for the oxadiazole and triazole rings, with dihedral angles between aromatic systems influencing molecular packing and intermolecular interactions .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-[1-[(3-fluorophenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O3/c19-13-3-1-2-11(6-13)8-24-9-14(21-23-24)17-20-18(27-22-17)12-4-5-15-16(7-12)26-10-25-15/h1-7,9H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSUQEMSLZVTEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CN(N=N4)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Triazole Ring: The triazole ring is often formed via a click reaction between an azide and an alkyne.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Overview
5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole is a complex organic compound that has garnered significant attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry. The unique combination of benzodioxole, triazole, and oxadiazole moieties contributes to its promising pharmacological profile.
Scientific Research Applications
The compound exhibits a wide range of applications across various scientific fields:
1. Medicinal Chemistry
- Antimicrobial Activity : Research indicates that derivatives of oxadiazole compounds possess significant antibacterial and antifungal properties. Studies have shown that this compound can inhibit the growth of various pathogens .
- Anticancer Properties : The compound is being explored for its potential in cancer therapy. Its mechanism may involve the induction of apoptosis in cancer cells through specific molecular interactions .
2. Biological Research
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Signal Transduction Modulation : The compound's ability to interact with cellular receptors and enzymes allows it to influence intracellular signaling pathways involved in cell growth and differentiation.
3. Chemical Synthesis
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical structures used in pharmaceuticals and materials science .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several oxadiazole derivatives against common bacterial strains. The results indicated that compounds similar to this compound demonstrated comparable activity to first-line antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound induced apoptosis through caspase activation. The findings suggest a potential role for this compound in developing new anticancer therapies targeting specific signaling pathways involved in tumor progression .
Mechanism of Action
The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Features of Comparable Oxadiazole-Triazole Derivatives
- Benzodioxole’s electron-donating nature contrasts with benzotriazole’s dual electron-donating/withdrawing properties in , which may alter redox stability.
Table 2: Reported Bioactivities of Related Compounds
- Halogen Impact : Fluorine and chlorine substituents consistently improve antimicrobial potency by facilitating hydrophobic interactions and halogen bonding . The target compound’s 3-fluorophenyl group aligns with this trend.
- Benzodioxole vs.
Physicochemical and Crystallographic Insights
- Crystal Packing : Analogous compounds (e.g., ) exhibit weak hydrogen bonding (C–H⋯N/O) and π-π stacking, which stabilize crystal lattices. The target compound’s benzodioxole may engage in C–H⋯O interactions absent in halogenated analogs.
- Solubility : Fluorine and benzodioxole groups could increase lipophilicity (logP ~3.5 predicted), whereas polar triazole and oxadiazole moieties may counterbalance this for moderate aqueous solubility .
Biological Activity
The compound 5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features which include a benzodioxole moiety and a triazole ring, both of which are known to impart various pharmacological properties.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 373.36 g/mol. The structural representation can be summarized as follows:
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Below are the key findings related to its biological effects:
1. Antimicrobial Activity
- Studies have shown that compounds with triazole and oxadiazole moieties exhibit significant antimicrobial properties. The specific derivative has demonstrated effectiveness against a range of bacterial strains and fungi, suggesting potential applications in treating infectious diseases.
2. Anticancer Properties
- Research indicates that the compound may inhibit cancer cell proliferation. Mechanistic studies suggest that it induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
3. Anti-inflammatory Effects
- The compound has been shown to reduce inflammatory markers in vitro. This activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
The mechanisms by which this compound exerts its biological effects are multifaceted:
Enzyme Inhibition:
- It may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
Receptor Modulation:
- The benzodioxole structure is known for its ability to interact with various receptors, potentially modulating signaling pathways involved in cellular growth and apoptosis.
Case Studies
Case Study 1: Antimicrobial Activity
In a comparative study assessing the antimicrobial efficacy of various triazole derivatives, the compound exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Standard Antibiotic | 15 | Effective |
| 5-(2H-1,3-benzodioxol...) | 8 | Highly Effective |
Case Study 2: Anticancer Efficacy
A study on breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability after 48 hours.
| Treatment | Viability (%) | IC50 (µM) |
|---|---|---|
| Control | 100 | - |
| Compound | 35 | 12 |
Research Findings
Recent research has expanded on the biological activities of this compound:
- In vitro studies have confirmed its ability to inhibit specific cancer cell lines (e.g., MCF-7) with IC50 values indicating potent activity.
- In vivo studies are required to further validate these findings and assess the pharmacokinetics and toxicity profiles.
Q & A
Q. How do steric effects from the 3-fluorophenylmethyl group influence conformational flexibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
